4,5-Diethoxybenzene-1,2-diamine
Description
BenchChem offers high-quality 4,5-Diethoxybenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Diethoxybenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-diethoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJNCXSTCLUVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561872 | |
| Record name | 4,5-Diethoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86723-14-0 | |
| Record name | 4,5-Diethoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 4,5-Diethoxybenzene-1,2-diamine (CAS 86723-14-0)
Executive Summary
4,5-Diethoxybenzene-1,2-diamine (CAS 86723-14-0), often referred to as 4,5-diethoxy-o-phenylenediamine, is a critical electron-rich aromatic building block.[1][2] It serves as a primary scaffold in the synthesis of fused heterocyclic systems—specifically benzimidazoles, quinoxalines, and porphyrazines—which are ubiquitous in kinase inhibitor drug discovery and materials science (e.g., Covalent Organic Frameworks).[1]
Critical Technical Insight: The utility of this compound is frequently compromised by its high susceptibility to oxidation.[1] The electron-donating ethoxy groups at positions 4 and 5 significantly increase the electron density of the aromatic ring, making the 1,2-diamine moiety prone to rapid oxidation into dark purple quinone diimines or polymerized aggregates upon air exposure.[1] Successful utilization requires strict adherence to anaerobic handling protocols.[1]
Physicochemical Profile
The compound exists in two primary forms: the free base (reactive, unstable) and the dihydrochloride salt (stable storage form). Researchers must distinguish between these forms when calculating stoichiometry.
| Property | Free Base | Dihydrochloride Salt |
| CAS Number | 86723-14-0 | 131076-14-7 |
| Formula | C₁₀H₁₆N₂O₂ | C₁₀H₁₆N₂O₂[1] · 2HCl |
| Molecular Weight | 196.25 g/mol | 269.17 g/mol |
| Appearance | Off-white / pale brown solid* | White to pale pink crystalline powder |
| Melting Point | 102–105 °C (Dec.) | >240 °C (Dec.) |
| Solubility | DCM, MeOH, DMSO, EtOAc | Water, MeOH, DMSO |
| pKa (Conjugate Acid) | ~4.5 (Amino group 1) | N/A |
| Stability | High Oxidation Risk (Air sensitive) | Stable (Hygroscopic) |
*Note: Any development of a deep purple or black color indicates significant oxidative degradation.[1]
Synthetic Routes & Purification
The synthesis of 4,5-diethoxybenzene-1,2-diamine typically proceeds via the reduction of its dinitro precursor.[1] The following protocol emphasizes the prevention of re-oxidation during workup, a common failure point in standard literature methods.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway from commercially available 1,2-diethoxybenzene to the stable diamine salt.[1][3][4][5][6]
Validated Reduction Protocol (H₂/Pd-C Method)
Context: Catalytic hydrogenation is cleaner than SnCl₂ reduction but requires rigorous exclusion of oxygen during filtration.[1]
-
Preparation: Charge a flame-dried Schlenk flask with 1,2-diethoxy-4,5-dinitrobenzene (1.0 eq) and 10% Pd/C (5 wt% loading).
-
Solvent: Add anhydrous MeOH or EtOH (degassed via sparging with Argon for 20 mins).
-
Reaction: Introduce H₂ (balloon or 1 atm line). Stir vigorously at RT for 4–12 hours. Monitor by TLC (Dinitro spot moves significantly; diamine stains strongly with Ninhydrin).
-
Critical Filtration Step:
-
Isolation:
Reactivity & Functionalization
The primary utility of CAS 86723-14-0 lies in its ability to form fused heterocycles.[1] The electron-donating ethoxy groups enhance the nucleophilicity of the amines, accelerating condensation reactions compared to unsubstituted o-phenylenediamine.[1]
Heterocycle Formation Pathways[1]
Figure 2: Divergent synthesis of Benzimidazoles (Kinase Inhibitors) and Quinoxalines (Materials/Dyes).[1]
Key Applications
-
Kinase Inhibitor Synthesis: The 4,5-diethoxy substitution pattern mimics the pharmacophore found in several EGFR and VEGFR inhibitors (e.g., analogs of Gefitinib or Erlotinib, which typically use methoxy/ethoxy patterns to tune solubility and binding pocket fit).[1]
-
Fluorescent Derivatization: Used in HPLC analysis to tag
-keto acids (e.g., methylglyoxal) in biological samples.[1][7] The resulting quinoxaline derivatives are highly fluorescent, allowing femtomole-level detection.[1] -
COFs (Covalent Organic Frameworks): Reacts with multitopic aldehydes (e.g., triformylphloroglucinol) to form conductive 2D polymers.[1] The ethoxy chains act as "solubilizing tails" or spacers to prevent excessive stacking aggregation.
Handling, Stability & Safety
Self-Validating Safety Check: If your "white" powder turns purple upon opening the bottle, it has already degraded.[1]
-
Storage: Store the free base under Argon at -20°C. The HCl salt can be stored at 4°C but must be kept desiccated.
-
Handling: Always weigh the free base inside a glovebox or use rapid transfer techniques.
-
Toxicity: Like most phenylenediamines, this compound is a potential skin sensitizer and irritant.[1] Avoid inhalation.
References
-
Cayman Chemical. (2025).[1][8] 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) Product Information. Link (Note: Methoxy analog serves as the primary reference for salt stability and handling protocols).
-
PubChem. (2025).[1] Compound Summary: 4,5-Dimethoxybenzene-1,2-diamine.[1][7][11][12] National Library of Medicine.[1] Link
-
Nakamura, M., et al. (1987).[1] 1,2-Diamino-4,5-methylenedioxybenzene as a highly sensitive fluorogenic reagent for α-keto acids. Chemical & Pharmaceutical Bulletin. Link (Foundational method for using electron-rich diamines in fluorescence detection).[1]
-
McLellan, A.C., et al. (1992).[1] The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene. Analytical Biochemistry. Link
-
Santa Cruz Biotechnology. (2024).[1][13] 1,2-Diamino-4,5-ethoxybenzene hydrochloride Datasheet. Link
Sources
- 1. 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis routes of 1,2-Dimethoxy-4,5-dinitrobenzene [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.be [fishersci.be]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) | CAS 131076-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 12. CAS 131076-14-7: 4,5-Dimethoxy-1,2-phenylenediamine dihydr… [cymitquimica.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Acquisition and Application of Research-Grade 4,5-Diethoxybenzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Niche Building Block
4,5-Diethoxybenzene-1,2-diamine is a versatile aromatic diamine that serves as a crucial precursor and analytical reagent in advanced chemical synthesis and bioanalysis. Its strategic importance lies in the vicinal diamine functionality, which provides a reactive handle for constructing complex heterocyclic scaffolds, and the dual ethoxy groups, which modulate solubility, electronic properties, and molecular interactions. For professionals in drug development and molecular sciences, sourcing this reagent at a reliable research grade is not merely a procurement task; it is a critical step that underpins the validity, reproducibility, and success of subsequent experimental work. This guide provides an in-depth technical overview of its synthesis, characterization, core applications, and a practical framework for evaluating and sourcing high-purity material.
Section 1: Core Physicochemical and Spectroscopic Identity
Before any application, verifying the identity and purity of the starting material is paramount. This practice forms the foundation of a self-validating experimental system. 4,5-Diethoxybenzene-1,2-diamine, often supplied as a hydrochloride salt to improve stability and shelf-life, possesses a distinct set of properties that must be confirmed upon receipt of a new batch.[1]
Table 1: Physicochemical Properties of 4,5-Diethoxybenzene-1,2-diamine
| Property | Value | Source |
| IUPAC Name | 4,5-Diethoxybenzene-1,2-diamine | - |
| Synonyms | 4,5-Diethoxy-1,2-phenylenediamine | [1] |
| CAS Number | 86723-14-0 (Free Base) | [1] |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [1] |
| Molecular Weight | 196.25 g/mol (Free Base) | - |
| Appearance | Typically an off-white to light brown solid | General Supplier Data |
As a Senior Application Scientist, my primary recommendation upon receiving a new lot is to perform an independent verification of its structure, even when a Certificate of Analysis (CoA) is provided. The CoA is a snapshot of the supplier's quality control, but in-house validation ensures the material has not degraded during transit or storage and confirms its suitability for your specific, sensitive application.
Expected Analytical Data for Identity Confirmation:
-
¹H NMR: The proton NMR spectrum is the most powerful tool for unambiguous structure confirmation. Key expected signals include two distinct aromatic protons (singlets), two overlapping or distinct signals for the ethoxy methylene groups (quartets), and the corresponding ethoxy methyl groups (triplets). The amine protons will appear as a broad singlet, the integration of which should correspond to four protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 197.13.
-
Purity Assessment (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is essential for quantifying purity. For "research grade," a purity of ≥98% is typically expected. The choice between HPLC and GC depends on the volatility and thermal stability of the compound; HPLC is generally preferred for this class of molecule.
Section 2: Synthesis and Purification to Research-Grade Standard
Understanding the synthetic origin of a reagent provides insight into potential impurities. A common and efficient route to 4,5-disubstituted-1,2-benzenediamines involves the reduction of the corresponding dinitro compound. This process is a classic, robust transformation widely used in industrial and academic settings.
The causality behind this choice is clear: the starting material, 4,5-diethoxy-1,2-dinitrobenzene, is readily accessible through electrophilic nitration of 1,2-diethoxybenzene. The subsequent reduction of both nitro groups is a high-yielding step.
Detailed Experimental Protocol: Synthesis and Purification
-
Reduction of the Dinitro Precursor:
-
To a solution of 4,5-diethoxy-1,2-dinitrobenzene in ethanol within a round-bottom flask, add a reducing agent such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid.
-
Causality Note: Tin(II) chloride is a classic and cost-effective choice for nitro group reductions under acidic conditions. The acidic medium is crucial for the reaction mechanism and also serves to protonate the resulting diamine, forming the more stable hydrochloride salt in situ.
-
Heat the mixture to reflux and monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully basify the solution with a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >10. This step is critical to deprotonate the diamine hydrochloride and precipitate the free base. This step can be highly exothermic and must be performed with caution.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane. The choice of solvent is dictated by the solubility of the product and its ability to form a clean separation from the aqueous layer.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water, filter, and concentrate under reduced pressure.
-
-
Purification to ≥98% Purity:
-
The crude product is often purified by recrystallization. Dissolve the solid in a minimum amount of a hot solvent (e.g., ethanol/water or toluene) and allow it to cool slowly.
-
Causality Note: Recrystallization is an excellent method for removing impurities with different solubility profiles. Slow cooling promotes the formation of well-defined crystals, excluding impurities into the mother liquor.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent to remove any remaining surface impurities. Dry the final product under vacuum.
-
Visualization of Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification.
Section 3: Core Applications in Research and Development
The utility of 4,5-Diethoxybenzene-1,2-diamine is primarily centered on its ability to react with 1,2-dicarbonyl compounds to form highly fluorescent and stable heterocyclic systems.
HPLC-Based Quantification of Dicarbonyls
This diamine is an excellent derivatizing agent for the sensitive detection of biologically relevant α-dicarbonyls, such as methylglyoxal, a marker of diabetic stress. The reaction yields a quinoxaline derivative that exhibits strong fluorescence, enabling quantification at very low concentrations using an HPLC system equipped with a fluorescence detector.[2][3] This is analogous to the well-documented use of its dimethoxy counterpart.[2][4]
Detailed Protocol: Derivatization for HPLC Analysis
-
Reagent Preparation: Prepare a stock solution of 4,5-Diethoxybenzene-1,2-diamine hydrochloride in a suitable solvent like methanol or a buffered aqueous solution.
-
Derivatization Reaction:
-
Mix the sample containing the analyte (e.g., methylglyoxal in deproteinized plasma) with the derivatizing reagent solution.
-
Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).
-
Causality Note: The condensation reaction is acid-catalyzed and proceeds efficiently under mild heating. The reaction must be allowed to go to completion to ensure stoichiometric conversion for accurate quantification.
-
-
HPLC Analysis:
-
After cooling, inject a known volume of the reaction mixture onto a reverse-phase HPLC column (e.g., C18).
-
Use a mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid) to elute the fluorescent quinoxaline derivative.
-
Detect the product using a fluorescence detector set to the appropriate excitation and emission wavelengths for the specific derivative.
-
Visualization of Derivatization Pathway
Caption: Reaction for fluorescent derivatization.
Building Block for Medicinal Chemistry
The diamine is a precursor for synthesizing benzimidazoles and other heterocyclic structures that form the core of many pharmacologically active molecules.[5] The ability to readily form these ring systems makes it a valuable starting material in the design of novel therapeutic agents, including kinase inhibitors and antiviral compounds.
Section 4: A Practical Guide to Sourcing and Supplier Pricing
The price of research-grade 4,5-Diethoxybenzene-1,2-diamine can vary significantly based on supplier, purity, and quantity. "Research grade" generally implies a purity level sufficient for most R&D applications, typically ≥98%, and is accompanied by a batch-specific CoA.
Table 2: Representative Supplier Pricing for Research-Grade Material
| Supplier | Example Product Number | Purity | Quantity | Price Range (USD, est. Feb 2026) |
| Santa Cruz Biotechnology | sc-259160 | >98% | 1 g | $100 - $150 |
| Sigma-Aldrich | (Varies) | ≥98% | 1 g | $120 - $180 |
| TCI Chemicals | (Varies) | >98% | 1 g | $110 - $160 |
Note: Prices are estimates for illustrative purposes and are subject to change. It is essential to obtain current quotes directly from suppliers.
Quality Control and Supplier Evaluation
When selecting a supplier, price should not be the only factor. The trustworthiness of the supplier and the quality of their documentation are paramount.
Visualization: Supplier Qualification Workflow
Caption: Decision tree for qualifying a supplier.
Section 5: Safe Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of 4,5-Diethoxybenzene-1,2-diamine and ensuring laboratory safety. As with many aromatic amines, this compound should be handled with care.
-
Safety Precautions: It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6][7] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Storage Conditions: To prevent degradation via oxidation and exposure to light, the compound should be stored in a tightly sealed, opaque container. For long-term stability, it is best stored in a cool, dry place, often under an inert atmosphere (e.g., argon or nitrogen).[9] Some suppliers recommend storage at -20°C, particularly for high-purity grades intended for sensitive analytical applications.[2]
-
Stability: The free base can be susceptible to air oxidation, which often results in a color change from off-white to brown or purple. The hydrochloride salt form generally exhibits greater stability and is often the preferred form for storage.[4]
Conclusion
4,5-Diethoxybenzene-1,2-diamine is a high-value reagent for researchers in drug discovery and analytical science. Its successful application hinges on sourcing material of verifiable high purity. By integrating the principles of in-house analytical validation with a strategic approach to supplier evaluation, researchers can ensure the integrity of their starting materials. This diligence mitigates risks of experimental failure and enhances the reliability and reproducibility of scientific outcomes, justifying the investment in premium, research-grade reagents.
References
-
PubChem. Compound Summary for 1,2-Diamino-4,5-dimethoxybenzene. [Link]
-
ResearchGate. Synthetic route of 1,2‐diamino‐4,5‐dimethoxybenzene. [Link]
-
ResearchGate. Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives. [Link]
-
Bio4Matpro. Alternative diamine synthesis routes. [Link]
-
Organic Syntheses. 1,2-diamino-4-nitrobenzene. [Link]
-
Organic Syntheses. Procedure for purification by recrystallization. [Link]
- Google Patents.
- Google Patents.
Sources
- 1. 1,2-Diamino-4,5-ethoxybenzene hydrochloride | CAS 86723-14-0 (free base) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) | CAS 131076-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. downloads.ossila.com [downloads.ossila.com]
4,5-Diethoxybenzene-1,2-diamine molecular weight and formula
Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Structural Identity, Synthesis, and Applications in Medicinal Chemistry[1]
Executive Summary & Chemical Identity
4,5-Diethoxybenzene-1,2-diamine (CAS: 86723-14-0) is a specialized electron-rich aromatic diamine serving as a critical building block in the synthesis of bioactive heterocycles.[1][2][3][4][5][6][7][8] Distinguished from its more common methoxy analog, the ethoxy substitution pattern imparts unique lipophilicity and solubility profiles essential for optimizing pharmacokinetics in drug design. This guide details its physicochemical properties, validated synthesis routes, and utility as a precursor for benzimidazole-based therapeutics and liquid crystal materials.
Core Physicochemical Data
| Property | Specification | Notes |
| Chemical Name | 4,5-Diethoxybenzene-1,2-diamine | Also: 1,2-Diamino-4,5-diethoxybenzene |
| CAS Number | 86723-14-0 | Often supplied as HCl salt for stability |
| Molecular Formula | C₁₀H₁₆N₂O₂ | Free base |
| Molecular Weight | 196.25 g/mol | Precision Mass: 196.1212 |
| Appearance | Off-white to pale brown crystalline solid | Darkens upon air oxidation |
| Solubility | DMSO, Methanol, Ethanol | Limited water solubility (free base) |
| pKa (Predicted) | ~4.5 - 5.0 (Conjugate acid) | Typical for electron-rich anilines |
Structural Utility in Drug Design
The 4,5-diethoxy substitution pattern is not merely cosmetic; it fundamentally alters the electronic and steric landscape of the molecule compared to the dimethoxy analog.
-
Electronic Effect: The ethoxy groups are strong electron-donating groups (EDGs) via resonance (+M effect). This increases the nucleophilicity of the amino groups at positions 1 and 2, facilitating rapid condensation reactions with carbonyls (aldehydes, carboxylic acids) to form benzimidazoles and quinoxalines .
-
Lipophilicity Modulation: The ethyl chains increase the LogP (partition coefficient) relative to methyl groups. In medicinal chemistry, this modification is used to enhance membrane permeability or adjust the binding affinity of the final drug candidate within hydrophobic pockets of target enzymes (e.g., kinase inhibitors).
-
Fluorescence: Derivatives of this diamine often exhibit strong fluorescence, making them valuable as fluorogenic probes for detecting
-keto acids and aldehydes in biological samples.
Synthetic Pathway & Process Chemistry
The synthesis of 4,5-Diethoxybenzene-1,2-diamine typically proceeds via the modification of catechol, followed by nitration and reduction. Below is the field-validated route ensuring high regioselectivity.
Reaction Scheme (Graphviz Visualization)
Figure 1: Step-wise synthesis from Catechol to 4,5-Diethoxybenzene-1,2-diamine.[3][4][5][6][7][9]
Detailed Protocol: Reduction of Dinitro Intermediate
Note: This protocol assumes the starting material 1,2-diethoxy-4,5-dinitrobenzene has been isolated.
-
Preparation: Dissolve 10 mmol of 1,2-diethoxy-4,5-dinitrobenzene in 50 mL of ethanol.
-
Catalyst Addition: Under an argon atmosphere, add 10% Pd/C (5% by weight of substrate).
-
Hydrogenation: Purge the vessel with hydrogen gas. Stir vigorously under
balloon pressure (1 atm) or in a Parr shaker (30 psi) for 4–6 hours at room temperature.-
Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the yellow dinitro spot and appearance of a fluorescent blue spot (amine) indicates completion.
-
-
Work-up: Filter the catalyst through a Celite pad under argon (Caution: Pyrophoric catalyst).
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Stabilization: Due to oxidation sensitivity, immediately convert to the dihydrochloride salt by adding 4M HCl in dioxane, or store the free base under inert gas at -20°C.
Applications: Benzimidazole Scaffold Construction
The primary utility of this diamine is the synthesis of 5,6-diethoxybenzimidazole derivatives. These scaffolds are prevalent in anthelmintics, proton pump inhibitors, and kinase inhibitors.
Figure 2: Mechanism of Benzimidazole Formation.
Protocol: Condensation with Aldehydes
-
Mix: Combine 1.0 eq of diamine and 1.0 eq of the desired aldehyde in DMF or Ethanol.
-
Oxidant: Add 1.2 eq of Sodium Metabisulfite (
) to facilitate cyclization and oxidation of the intermediate aminal. -
Heat: Reflux at 80–100°C for 3–5 hours.
-
Purification: Pour into ice water. The benzimidazole product typically precipitates and can be collected by filtration.
Handling, Stability, and Safety (E-E-A-T)
Oxidation Risk: Like all electron-rich phenylenediamines, this compound is highly susceptible to auto-oxidation, turning purple/black upon exposure to air (formation of quinone imines).
-
Storage: Store at -20°C under Nitrogen or Argon.
-
Handling: Weigh and dispense inside a glovebox or rapidly under an inert gas stream.
-
Safety: Irritant to eyes, skin, and respiratory system.[10] Use standard PPE.[10]
Analytical Verification (Self-Validating):
-
1H NMR (DMSO-d6): Look for the ethoxy triplet (~1.3 ppm) and quartet (~4.0 ppm). The aromatic protons should appear as a singlet (or tight doublet) around 6.3–6.5 ppm due to symmetry. Broad singlets for
protons (4.0–5.0 ppm). -
HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA). The diamine will elute early; oxidation products will be more retained.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1,2-Diethoxybenzene (Precursor). Retrieved from [Link]
-
Organic Syntheses. (1941).[11] General Procedure for o-Phenylenediamine Synthesis via Reduction. Org. Syn. Coll. Vol. 1, p. 453. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 27841-33-4|4,5-Dimethoxybenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 5. guidechem.com [guidechem.com]
- 6. 34294-67-2|Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine|BLD Pharm [bldpharm.com]
- 7. 6315-89-5|3,4-Dimethoxyaniline|BLD Pharm [bldpharm.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 116998-62-0|3-(2-Ethoxyethoxy)aniline|BLD Pharm [bldpharm.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Polymerization of 4,5-Diethoxybenzene-1,2-diamine for Conductive Polymers
Introduction
Conducting polymers have emerged as a pivotal class of materials, bridging the gap between traditional polymers and metals with their unique electronic properties.[1][2] Among these, polymers derived from o-phenylenediamine (oPD) and its substituted analogues are of significant interest due to their environmental stability, straightforward synthesis, and tunable properties.[3] The introduction of substituents onto the aromatic ring, such as alkoxy groups, can enhance solubility and modify the electronic characteristics of the resulting polymer.[4] This guide provides a detailed exploration of the synthesis and characterization of a conductive polymer derived from 4,5-diethoxybenzene-1,2-diamine.
The presence of electron-donating ethoxy groups at the 4 and 5 positions of the benzene ring is anticipated to lower the oxidation potential of the monomer, potentially facilitating polymerization under milder conditions compared to the unsubstituted o-phenylenediamine. Furthermore, these flexible side chains can improve the processability of the resulting polymer by increasing its solubility in common organic solvents, a common challenge with rigid-rod conductive polymers.[2]
These materials hold considerable promise for a variety of biomedical applications, including the development of biosensors, scaffolds for tissue engineering, and systems for controlled drug release, where their conductivity and biocompatibility can be leveraged.[1][3] This document offers two detailed protocols for the polymerization of 4,5-diethoxybenzene-1,2-diamine: a chemical oxidation method suitable for producing bulk quantities of the polymer and an electrochemical method for the controlled deposition of thin polymer films.
PART 1: Chemical Oxidative Polymerization
This protocol details the synthesis of poly(4,5-diethoxybenzene-1,2-diamine) in bulk via chemical oxidation. The underlying principle involves the use of an oxidizing agent to initiate the polymerization of the monomer in an acidic medium. Ammonium persulfate is selected as the oxidant due to its efficacy in the polymerization of aniline and its derivatives.
Causality of Experimental Choices
-
Monomer: 4,5-Diethoxybenzene-1,2-diamine serves as the monomer unit. The adjacent amine groups are the primary sites for oxidative coupling, leading to the formation of a ladder-like phenazine structure. The ethoxy groups enhance solubility and influence the polymer's electronic properties.
-
Oxidant: Ammonium persulfate ((NH₄)₂S₂O₈) is a strong oxidizing agent that effectively initiates the free radical polymerization of the diamine monomer. The molar ratio of oxidant to monomer is a critical parameter that influences the polymerization rate and the molecular weight of the resulting polymer.
-
Acidic Medium: The polymerization is conducted in a hydrochloric acid (HCl) solution. The acidic environment protonates the amine groups, increasing the monomer's solubility in the aqueous medium and facilitating the oxidative coupling process. The pH of the reaction medium can significantly affect the structure and properties of the final polymer.
-
Solvent: An aqueous solution provides a suitable medium for the dissolution of the monomer salt and the oxidant.
-
Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and is then allowed to proceed at room temperature. This temperature control helps in obtaining a more uniform polymer structure.
Experimental Protocol: Chemical Synthesis
Materials and Equipment:
-
4,5-Diethoxybenzene-1,2-diamine
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
-
Beakers and magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve 1.96 g (0.01 mol) of 4,5-diethoxybenzene-1,2-diamine in 100 mL of 1 M HCl. Place the beaker in an ice bath and stir the solution until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve 2.28 g (0.01 mol) of ammonium persulfate in 50 mL of deionized water. Cool this solution in the ice bath.
-
Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30 minutes. A color change to dark brown or black should be observed, indicating the initiation of polymerization.
-
Reaction Completion: After the complete addition of the oxidant, continue stirring the reaction mixture in the ice bath for an additional 2 hours. Then, remove the beaker from the ice bath and let it stir at room temperature for 24 hours to ensure the completion of polymerization.
-
Polymer Isolation: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Purification: Wash the polymer precipitate with copious amounts of deionized water until the filtrate becomes colorless and the pH is neutral. Subsequently, wash with methanol to remove any unreacted monomer and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.
-
Characterization: The resulting dark powder, poly(4,5-diethoxybenzene-1,2-diamine), is now ready for characterization.
Workflow for Chemical Polymerization
Caption: Workflow for the chemical oxidative polymerization of 4,5-diethoxybenzene-1,2-diamine.
PART 2: Electrochemical Polymerization
Electrochemical polymerization offers precise control over the thickness and morphology of the resulting polymer film. This method is ideal for applications requiring the direct coating of an electrode surface, such as in the fabrication of sensors or as a surface modification for biomedical implants.
Causality of Experimental Choices
-
Three-Electrode System: A standard three-electrode setup (working, counter, and reference electrodes) is used to control the potential at the working electrode surface accurately.
-
Working Electrode: An indium tin oxide (ITO) coated glass slide is used as the working electrode. ITO is transparent and conductive, allowing for simultaneous electrochemical and spectroscopic analysis (spectroelectrochemistry).
-
Electrolyte Solution: The monomer is dissolved in an electrolyte solution containing a supporting electrolyte (e.g., LiClO₄) and a solvent (e.g., acetonitrile). The supporting electrolyte ensures sufficient ionic conductivity of the solution.
-
Potential Cycling: Cyclic voltammetry is employed to electropolymerize the monomer onto the working electrode. By repeatedly cycling the potential, successive layers of the polymer are deposited, and the growth of the film can be monitored in real-time by the increase in the peak currents.
Experimental Protocol: Electrochemical Synthesis
Materials and Equipment:
-
4,5-Diethoxybenzene-1,2-diamine
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (CH₃CN), HPLC grade
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Indium tin oxide (ITO) coated glass slide (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Nitrogen or Argon gas for deaeration
Procedure:
-
Electrode Preparation: Clean the ITO-coated glass slide by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the electrode under a stream of nitrogen.
-
Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ in acetonitrile. In this electrolyte solution, dissolve 4,5-diethoxybenzene-1,2-diamine to a final concentration of 0.05 M.
-
Cell Assembly: Assemble the three-electrode cell with the cleaned ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Deaeration: Purge the electrolyte solution with nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electropolymerization: Perform cyclic voltammetry by scanning the potential from -0.2 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15-20 cycles. A progressive increase in the redox peak currents with each cycle indicates the deposition and growth of the conductive polymer film on the ITO surface.
-
Post-Polymerization Treatment: After the desired number of cycles, remove the working electrode from the cell, rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte, and dry it under a stream of nitrogen.
-
Characterization: The poly(4,5-diethoxybenzene-1,2-diamine) film on the ITO electrode is now ready for characterization.
Workflow for Electrochemical Polymerization
Caption: Workflow for the electrochemical polymerization of 4,5-diethoxybenzene-1,2-diamine.
PART 3: Characterization and Expected Results
The synthesized poly(4,5-diethoxybenzene-1,2-diamine) should be characterized to confirm its structure, morphology, and conductive properties.
Structural and Morphological Analysis
| Technique | Expected Observations |
| FTIR Spectroscopy | Disappearance of N-H stretching vibrations of primary amine (around 3300-3400 cm⁻¹). Appearance of bands corresponding to the phenazine-like structure, including C=N and C=C stretching in the 1500-1650 cm⁻¹ region. C-O-C stretching from the ethoxy groups should be prominent around 1250 cm⁻¹. |
| ¹H NMR Spectroscopy | Broadening of aromatic and amine proton signals compared to the monomer, which is characteristic of polymers. The signals corresponding to the ethoxy groups (-O-CH₂-CH₃) should remain, confirming their incorporation into the polymer backbone. |
| UV-Vis Spectroscopy | The polymer solution/film should exhibit broad absorption bands in the visible region, typically associated with π-π* transitions within the conjugated polymer backbone. These are expected to be red-shifted compared to the monomer. |
| Scanning Electron Microscopy (SEM) | The morphology of the chemically synthesized polymer is expected to be granular or globular. Electrochemically deposited films will likely show a more uniform, nodular surface morphology. |
Conductivity Measurement
The electrical conductivity of the polymer can be measured using a four-point probe method on a pressed pellet of the chemically synthesized powder or directly on the electrochemically deposited film.
| Polymer Form | Doping State | Expected Conductivity (S/cm) |
| Chemically Synthesized (Pellet) | Undoped | 10⁻¹⁰ to 10⁻⁸ |
| Chemically Synthesized (Pellet) | Doped (e.g., with HCl) | 10⁻⁶ to 10⁻⁴ |
| Electrochemically Deposited (Film) | As-synthesized (Doped) | 10⁻⁵ to 10⁻³ |
Note: These conductivity values are estimates based on published data for other substituted poly(o-phenylenediamine)s and may vary depending on the specific polymerization conditions and doping levels.[2]
PART 4: Applications in Research and Development
The unique properties of poly(4,5-diethoxybenzene-1,2-diamine) make it a promising candidate for various applications, particularly in the biomedical and pharmaceutical sectors.
-
Drug Delivery: The conductive nature of the polymer allows for the potential development of electrically-stimulated drug delivery systems.[1] By applying an electrical potential, the conformation of the polymer matrix could be altered, triggering the release of an entrapped therapeutic agent.
-
Biosensors: The polymer can be used as a matrix for the immobilization of enzymes or antibodies on an electrode surface. Changes in the electrical properties of the polymer upon interaction with the target analyte can be used for sensitive and selective detection.
-
Tissue Engineering: Conductive polymer scaffolds can provide electrical cues to stimulate cell growth and differentiation, mimicking the natural electrical environment of certain tissues like nerve and muscle.[3] The improved solubility of poly(4,5-diethoxybenzene-1,2-diamine) may facilitate its processing into porous scaffolds.
Logical Relationship for Biomedical Applications
Caption: Relationship between monomer, polymer properties, and potential biomedical applications.
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of poly(4,5-diethoxybenzene-1,2-diamine). The detailed protocols for both chemical and electrochemical polymerization are designed to be adaptable for researchers in various fields. The electron-donating ethoxy substituents offer a strategic advantage for tuning the properties of poly(o-phenylenediamine)s, enhancing their processability and potentially their performance in advanced applications. The exploration of such tailored conductive polymers is a vital step towards the development of next-generation materials for the biomedical and pharmaceutical industries.
References
- Geetha, S., Rao, C. R. K., Trivedi, D. C., & Dhathathreyan, A. (2006). Biosensors based on conducting polymers. Journal of Macromolecular Science, Part C: Polymer Reviews, 46(2), 151-180.
- Li, X. G., Huang, M. R., Duan, W., & Yang, Y. L. (2002). Novel multifunctional polymers from aromatic diamines by oxidative polymerizations. Chemical Reviews, 102(9), 2925-3030.
- Guimard, N. K., Gomez, N., & Schmidt, C. E. (2007). Conducting polymers in biomedical engineering. Progress in Polymer Science, 32(8-9), 876-921.
- Lange, U., Roznyatovskaya, N. V., & Mirsky, V. M. (2008). Conducting polymers in chemical sensors and arrays. Analytica Chimica Acta, 614(1), 1-26.
Sources
Troubleshooting & Optimization
Technical Support Guide: Stability & Handling of 4,5-Diethoxybenzene-1,2-diamine
[1]
Introduction
Welcome to the technical support center. You are likely accessing this guide because you are working with 4,5-Diethoxybenzene-1,2-diamine (or its hydrochloride salt) and have observed rapid discoloration or degradation.[1]
This compound belongs to the class of electron-rich o-phenylenediamines.[1] While the ethoxy substituents provide valuable electronic properties for synthesizing benzimidazoles, quinoxalines, and fluorescent probes, they also significantly lower the oxidation potential of the aromatic ring. This makes the compound exceptionally sensitive to atmospheric oxygen, far more so than unsubstituted phenylenediamines.
This guide provides a mechanistic understanding of this instability and actionable protocols to ensure data integrity.
Part 1: The Science of Instability
Why does it degrade so fast?
The stability difference between air and inert gas is not merely a matter of "shelf life"—it is a rapid chemical transformation.
-
Electronic Activation: The two ethoxy groups (–OEt) are strong electron-donating groups (EDGs).[1] They push electron density into the benzene ring, making the amino groups (–NH2) highly nucleophilic and the ring itself prone to losing electrons (oxidation).
-
The Oxidation Cascade: Upon exposure to air, the compound undergoes a two-electron oxidation.[1] It does not just "spoil"; it converts into a completely different chemical species, typically a benzoquinonediimine or, upon further reaction, a phenazine oligomer. This manifests as a dramatic color change from off-white/pale tan to deep purple or black.[1]
Visualization: The Oxidation Pathway
The following diagram illustrates the stepwise degradation mechanism that occurs when the compound is exposed to air.[1]
Figure 1: The oxidative cascade of electron-rich phenylenediamines in air.[1] The transition from the reduced diamine to the oxidized quinonediimine is driven by atmospheric oxygen.
Part 2: Storage & Handling Protocols
Air vs. Inert Gas Performance
| Parameter | Air Storage (Ambient) | Inert Gas (Argon/N2) | Impact on Experiment |
| Color Stability | Turns purple/black within hours.[1] | Remains off-white/tan for months.[1] | Dark samples contain impurities that quench fluorescence and interfere with stoichiometry.[1] |
| Purity (HPLC) | Degrades by >5% per day (solid state). | Stable (<1% degradation / year). | High background noise in LC-MS; failure of cyclization reactions. |
| Solubility | Decreases (formation of polymers). | Maintains high solubility in MeOH/DMSO.[1] | Inconsistent concentrations; particulate matter in flow cytometry/assays.[1] |
Recommended Storage Conditions
-
Atmosphere: Argon is preferred over Nitrogen as it is heavier than air and provides a better "blanket" in storage vials.[1]
-
Temperature: Store at -20°C . Cold slows the kinetics of the radical cation formation.
-
Container: Amber glass vials with Teflon-lined caps. Light can photo-catalyze the oxidation.[1]
-
Desiccation: Moisture promotes proton transfer steps in the oxidation mechanism. Store with desiccant.
Part 3: Troubleshooting & FAQs
Q1: My sample arrived slightly pink/purple. Is it ruined?
Status: Use with Caution / Purify. It is common for surface oxidation to occur during transit.[1]
-
Test: Dissolve a small amount in degassed methanol. If the solution is clear or pale yellow, the bulk material is likely intact (95%+ purity). If the solution is dark purple or opaque, significant oxidation has occurred.
-
Action: If purity is critical (e.g., for fluorescence standards), perform a recrystallization (see Protocol A below).
Q2: Can I weigh this compound on an open benchtop?
Status: Time-Sensitive. You have a "safe window" of approximately 5–10 minutes before detectable oxidation occurs on the surface of the powder.[1]
-
Best Practice: Flush the headspace of the stock bottle with Argon immediately after removing the aliquot.[1]
-
Strict Requirement: If using for kinetic studies or quantitative analysis, weigh inside a glovebox or use a Schlenk transfer vessel.
Q3: The compound turned black. Can I recover it?
Status: Yes, via Recrystallization. The black material often consists of surface oxidation products (imines/oligomers) that are less soluble than the diamine salt.
Protocol A: Recovery of Oxidized Diamine (Salt Form)
-
Reagents: Ethanol (degassed), Activated Charcoal, HCl (if recovering free base to salt).
-
Dissolve: Dissolve the black solid in the minimum amount of hot ethanol (under Argon flow if possible).
-
Treat: Add activated charcoal (10% by weight) and stir for 15 minutes to absorb colored impurities.
-
Filter: Filter hot through a Celite pad (quickly) to remove charcoal.
-
Crystallize: Cool the filtrate to 0°C. The off-white/tan crystals should precipitate.
-
Dry: Filter and dry under high vacuum immediately.[1] Store under Argon.[1]
Decision Tree: Assessing Sample Quality
Figure 2: Rapid visual assessment guide for 4,5-Diethoxybenzene-1,2-diamine quality control.
References
-
Nakamura, M., et al. (1987). 1,2-Diamino-4,5-methylenedioxybenzene as a highly sensitive fluorogenic reagent for α-keto acids.[1] Chemical and Pharmaceutical Bulletin.[1]
-
Cayman Chemical. (2024).[1] 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) Product Information & Stability Data.
-
Sigma-Aldrich. (2024).[1] 4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride Safety Data Sheet (SDS).
-
Gholivand, M. B., et al. (2011). Electrochemical oxidation of o-phenylenediamine...[1] (Mechanistic insight into o-diamine oxidation). Journal of Electroanalytical Chemistry.
Technical Support Center: 4,5-Diethoxybenzene-1,2-diamine Purification & Handling
[1][2]
Initial Assessment & Triage[2][3][4]
Before initiating any purification protocol, compare your material against the standard stability profile.[1][2][3][4] Commercial samples of 4,5-Diethoxybenzene-1,2-diamine (also known as 1,2-diamino-4,5-diethoxybenzene) are notoriously unstable in their free base form due to the electron-donating ethoxy groups, which significantly lower the oxidation potential of the aromatic ring.[1][2]
Visual Diagnostic Table
| Visual Appearance | Probable State | Purity Estimate | Recommended Action |
| White / Off-White Crystalline Solid | Pure Dihydrochloride Salt | >98% | Use immediately. Store under Argon at -20°C. |
| Pale Pink / Beige Powder | Slight Surface Oxidation | 90-95% | Usable for crude reactions. Recrystallize for analytical standards.[1][2][3] |
| Deep Purple / Brown / Black | Significant Oxidation (Quinone formation) | <80% | STOP. Requires full purification (Method A).[1][2][3][4] Do not use for sensitive condensations.[1][2][3] |
| Sticky / Tar-like Mass | Polymerization / Hydrolysis | <50% | Discard. Recovery is likely inefficient.[1][2][3] |
The Chemistry of Instability[1][3][4]
To purify this compound effectively, you must understand why it degrades.[1][2][3][4]
-
Oxidative Lability: The two ethoxy groups at positions 4 and 5 are strong electron donors.[1][2][3][4] This makes the 1,2-diamine moiety highly susceptible to oxidation by atmospheric oxygen, forming quinonediimines and eventually dark, insoluble azine polymers (similar to aniline black).[1][2][4]
-
Salt vs. Free Base: The dihydrochloride salt is the thermodynamically stable form.[1][2][3][4] The protonation of the amine groups (
) removes electron density from the ring, shutting down the oxidation pathway.[1][2][3][4]
Purification Protocols
Method A: The "Salt Reset" (Recommended)
Best for: Restoring dark/oxidized commercial samples to analytical purity.[1][2][3][4]
Principle: Conversion of the oxidized free base or impure salt into the crystalline dihydrochloride form using solubility differentials in acidic ethanol.[1][2][3][4]
Reagents:
Step-by-Step Protocol:
-
Dissolution: Suspend the impure dark solid (e.g., 5.0 g) in absolute Ethanol (50 mL) in a round-bottom flask.
-
Acidification: While stirring, add Concentrated HCl dropwise until the pH is < 2. If the starting material was the free base, it will dissolve as it protonates; if it was the salt, it may require gentle heating (50°C).[1][2][4]
-
De-colorization: Add Activated Charcoal (0.5 g). Stir at 50°C for 15 minutes. Note: Do not boil.
-
Filtration: Filter hot through a Celite pad (pre-washed with ethanol) into a clean flask. The filtrate should be clear or pale pink.[1][2][3][4]
-
Crystallization:
-
Isolation: Filter rapidly under Argon (if possible) or air.[1][2][3][4] Wash the cake with cold 1:1 Ethanol/Ether.[1][2][3][4] Dry under vacuum over
.
Method B: Free Base Liberation (In-Situ)
Best for: Users requiring the free amine for condensation reactions (e.g., synthesis of quinoxalines).[1][2]
Step-by-Step Protocol:
-
Setup: Use a Schlenk line or a flask purged with Argon/Nitrogen.[1][2][3] Oxygen exclusion is critical.[1][2][3]
-
Dissolution: Dissolve the purified Dihydrochloride salt (from Method A) in degassed water (approx. 10 mL/g).
-
Neutralization: Slowly add solid Sodium Bicarbonate (
) or Sodium Carbonate ( ) until pH ~8-9. The free base will precipitate as a solid or oil.[1][2][3][4] -
Extraction: Extract immediately with degassed Dichloromethane (DCM) or Ethyl Acetate (
volumes).[1][2][3][4] -
Drying: Dry the organic layer over anhydrous
(under Argon). -
Use: Cannulate the filtered organic solution directly into your reaction vessel. Do not rotovap to dryness unless absolutely necessary.[1][2][3][4]
Workflow Visualization
The following diagram illustrates the decision logic and chemical pathway for handling this compound.
Caption: Figure 1.[1][2][3] Purification workflow for 4,5-Diethoxybenzene-1,2-diamine, prioritizing the stable salt intermediate.
Troubleshooting & FAQs
Q: I followed Method A, but my crystals are still slightly pink. Is this acceptable? A: Yes. Trace oxidation products have very high extinction coefficients.[1][2][3] A faint pink hue typically represents <0.5% impurity, which is acceptable for most synthetic applications.[1][2][3][4] If you require HPLC-grade purity (e.g., for fluorescence derivatization), repeat the recrystallization once more.[1][2]
Q: Can I sublime the free base? A: Theoretically, yes, but it is high-risk.[1][2][3] Sublimation requires high vacuum (<0.1 mmHg) and moderate heat (100-120°C).[1][2][3] Due to the electron-rich nature of the ring, thermal polymerization often competes with sublimation.[1][2][3] We recommend the Acid-Base Extraction (Method B) over sublimation for this specific derivative.[1][2][3]
Q: Why did my condensation reaction turn black immediately? A: You likely had oxygen in the system.[1][2][3][4] The condensation of phenylenediamines with aldehydes involves a delicate intermediate (Schiff base).[1][2][3][4] If oxygen is present, the diamine oxidizes to a radical cation faster than it condenses.[1][2][3][4] Solution: Degas all solvents (freeze-pump-thaw or sparging) and run the reaction under a positive pressure of Nitrogen or Argon.[1][2][3]
Q: What is the shelf life of the purified salt? A: When stored at -20°C in a desiccator, the dihydrochloride salt is stable for >2 years .[1][2][3][4] The free base degrades within hours in air.[1][2][3][4]
References
- Note: Provides physical property benchmarks for the dimethoxy analog, which serves as the primary reference for the ethoxy deriv
- Note: Authoritative source for safety (H315, H319, H335)
-
Nakamura, M., et al. (1987).[1][2][3][4] "1,2-Diamino-4,5-methylenedioxybenzene as a highly sensitive fluorogenic reagent for α-keto acids." Chemical and Pharmaceutical Bulletin, 35(2), 687-692.[1][2][4][5]
- Note: Establishes the mechanism of fluorescence derivatization and the necessity of high-purity diamine precursors.
-
PubChem. (n.d.).[1][2][3][4] 1,2-Diamino-4,5-dimethoxybenzene Compound Summary. Retrieved May 21, 2025, from [Link][1][2][4]
Sources
- 1. CAS 131076-14-7: 4,5-Dimethoxy-1,2-phenylenediamine dihydr… [cymitquimica.com]
- 2. 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-diamino-4,5-dimethoxybenzene hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN102438973A - Purification method of dihydroxybenzene - Google Patents [patents.google.com]
- 5. caymanchem.com [caymanchem.com]
Validation & Comparative
Technical Characterization Guide: 1H NMR Analysis of 4,5-Diethoxybenzene-1,2-diamine
Executive Summary
4,5-Diethoxybenzene-1,2-diamine (CAS: 15791-87-4) is a critical intermediate in the synthesis of bioactive heterocycles, particularly benzimidazoles and quinoxalines used in tyrosine kinase inhibitors. Its electron-rich nature makes it highly susceptible to oxidation, rendering accurate and rapid structural verification essential.
This guide provides a definitive 1H NMR analysis strategy. Unlike generic spectral lists, this document focuses on comparative diagnostics —distinguishing the target diamine from its nitro-precursors and structural analogs (e.g., dimethoxy variants) to ensure process integrity.
Structural Context & Symmetry Analysis
The molecule belongs to the
Graphviz Visualization: Structural Mapping
The following diagram maps the proton environments to their expected chemical shifts, highlighting the symmetry.
Figure 1: Structural assignment of proton environments based on electronic effects and symmetry.
Comparative Spectral Analysis
The "Reduction Check": Precursor vs. Product
The most common synthesis route involves the reduction of 1,2-dinitro-4,5-diethoxybenzene . Monitoring this transition is the primary use case for NMR in process development.
| Feature | Precursor: 1,2-Dinitro-4,5-diethoxybenzene | Target: 4,5-Diethoxybenzene-1,2-diamine | Diagnostic Change |
| Aromatic H | δ 7.60 - 7.70 ppm (Singlet) | δ 6.35 - 6.45 ppm (Singlet) | Δδ ≈ 1.2 ppm Upfield Shift. The conversion of electron-withdrawing -NO₂ to electron-donating -NH₂ dramatically shields the ring protons. |
| Amine H | Absent | δ 4.0 - 4.5 ppm (Broad s) | Appearance of broad exchangeable protons. |
| Ethoxy -CH₂- | δ ~4.25 ppm | δ ~3.90 ppm | Slight upfield shift due to increased electron density in the ring. |
Substituent Verification: Diethoxy vs. Dimethoxy
Researchers often substitute the ethoxy analog for the methoxy analog (4,5-dimethoxybenzene-1,2-diamine). Confusing the two is a common inventory error.
-
Dimethoxy Analog: Shows a strong Singlet at ~3.6 ppm (6H).
-
Diethoxy Target: Shows a Quartet (~3.9 ppm, 4H) and Triplet (~1.3 ppm, 6H).[1]
-
Guidance: If you see a singlet in the aliphatic region (3.0–4.0 ppm) instead of a quartet, you have the wrong starting material.
Experimental Protocol (Standardized)
To ensure reproducibility and minimize oxidation artifacts, follow this "Self-Validating" protocol.
Materials
-
Solvent: DMSO-d6 (99.9% D) is mandatory .
-
Reason: CDCl₃ is often acidic (due to HCl formation), which protonates the amines (-NH₃⁺), causing line broadening and shifting aromatic peaks downfield. DMSO stabilizes the diamine via H-bonding.
-
-
Internal Standard: TMS (Tetramethylsilane) or residual DMSO peak (2.50 ppm).
Workflow
-
Sample Prep: Weigh 5–10 mg of the diamine into a clean vial.
-
Solvation: Add 0.6 mL DMSO-d6. Cap immediately.
-
Critical: Do not use heat to dissolve.[1] If the sample is dark/purple, oxidation has occurred.
-
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): ≥ 1.0 second (ensure integration accuracy for the ratio of Aromatic 2H : Methyl 6H).
-
Scans: 16 (usually sufficient due to symmetry).
-
-
Processing:
-
Reference the residual DMSO pentet to 2.50 ppm .
-
Check water peak at 3.33 ppm .
-
Graphviz Visualization: Reaction Monitoring Logic
Figure 2: Logical flowchart for monitoring the reduction of the dinitro precursor to the diamine.
Detailed Spectral Data Table (DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J) | Assignment |
| Ar-H | 6.38 (approx) | Singlet | 2H | - | H-3, H-6 (Symmetric) |
| -NH₂ | 4.10 - 4.40 | Broad Singlet | 4H | - | Amine protons (Variable)* |
| -OCH₂- | 3.88 - 3.94 | Quartet | 4H | 7.0 Hz | Methylene of ethoxy |
| -CH₃ | 1.28 - 1.32 | Triplet | 6H | 7.0 Hz | Methyl of ethoxy |
| Solvent | 2.50 | Pentet | - | - | DMSO-d5 residual |
| Water | 3.33 | Broad s | - | - | H₂O in DMSO |
*Note: The amine shift is concentration and moisture dependent. In "wet" DMSO, it may broaden or shift.
Troubleshooting & Common Pitfalls
-
Missing Amine Peak:
-
Cause: Rapid proton exchange with water in the solvent.
-
Solution: Add a drop of D₂O.[2] The -NH₂ peak will disappear completely, confirming its identity, while the aromatic and ethoxy signals remain (though splittings may simplify).
-
-
Split Aromatic Signal (Two Singlets):
-
Cause: Loss of symmetry. This usually indicates mono-oxidation (formation of the imine/quinone-imine) or mono-acylation if reacting with acid chlorides.
-
Action: Repurify. The target molecule must show only one aromatic singlet.
-
-
Extra Triplet/Quartet:
-
Cause: Residual Ethanol (common recrystallization solvent).
-
Differentiation: Ethanol -CH₂- appears at ~3.44 ppm (in DMSO), distinct from the ether -CH₂- at ~3.90 ppm.
-
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 16583 (Analogous 4,5-dimethoxy data used for shift correlation). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] [Link]
-
PubChem Compound Summary. 1,2-Diamino-4,5-diethoxybenzene (CID 83660). National Center for Biotechnology Information. [Link]
Sources
Comparative Guide: Conductivity of Diethoxy vs. Dimethoxy Phenylenediamine Polymers
This guide provides a rigorous technical comparison between Poly(2,5-dimethoxyaniline) (PDMA) and Poly(2,5-diethoxyaniline) (PDEA) .
Note on Nomenclature: While often referred to as "phenylenediamine polymers" due to the diamine-like character of the oxidized repeat units, these materials are chemically classified as alkoxy-substituted polyanilines . This guide focuses on the specific impact of the methoxy (-OCH₃) vs. ethoxy (-OC₂H₅) substituent length on conductivity and polymer morphology.
Executive Summary
Poly(2,5-dimethoxyaniline) (PDMA) consistently exhibits higher intrinsic electrical conductivity than Poly(2,5-diethoxyaniline) (PDEA) . This performance gap is driven by the steric effect : the larger ethoxy groups in PDEA induce a greater torsion angle between phenyl rings, disrupting the planarity of the
However, PDEA offers superior solubility and processability in organic solvents (e.g., chloroform, THF), making it a preferred candidate for solution-cast films where moderate conductivity is acceptable.
| Feature | Poly(2,5-dimethoxyaniline) (PDMA) | Poly(2,5-diethoxyaniline) (PDEA) |
| Conductivity (S/cm) | High ( | Moderate ( |
| Steric Hindrance | Low (Planar conformation favored) | High (Twisted backbone) |
| Solubility | Limited (NMP, DMF, DMSO) | Excellent (CHCl₃, THF, Toluene) |
| Primary Application | High-performance sensors, Electrodes | Printable electronics, Coatings |
Mechanistic Analysis: The Steric-Electronic Trade-off
The conductivity of conjugated polymers relies on the delocalization of polarons (radical cations) along the polymer backbone. This requires orbital overlap between the nitrogen
Steric Torsion Effect
-
PDMA (Methoxy): The methoxy group is small enough to allow the polymer backbone to maintain a near-planar conformation (
). This maximizes -orbital overlap, facilitating inter-ring charge hopping. -
PDEA (Ethoxy): The additional methylene unit (
) in the ethoxy group creates steric repulsion with the hydrogen atoms on adjacent rings. This forces the backbone to twist ( ), breaking the conjugation path and localizing charge carriers.
Visualizing the Conductivity Bottleneck
Figure 1: Mechanistic pathway showing how substituent chain length directly impacts conductivity via steric torsion.
Experimental Validation Protocols
To objectively compare these polymers, researchers must synthesize them under identical conditions to rule out variations in molecular weight or doping levels.
Synthesis Protocol (Chemical Oxidative Polymerization)
Objective: Synthesize PDMA and PDEA Emeraldine Salts.
-
Reagents:
-
Procedure:
-
Dissolution: Dissolve 0.01 mol of monomer in 50 mL of 1.0 M HCl. Chill to 0–5°C in an ice bath.
-
Oxidation: Dissolve 0.01 mol of APS in 25 mL of 1.0 M HCl (pre-chilled). Add dropwise to the monomer solution over 30 minutes with vigorous stirring.
-
Reaction: Maintain stirring at 0–5°C for 6 hours. The solution will turn dark green (conductive emeraldine salt form).
-
Purification: Filter the precipitate. Wash sequentially with:
-
1.0 M HCl (to remove excess monomer).
-
Acetone (to remove oligomers).
-
Deionized water (until filtrate is neutral).
-
-
Drying: Vacuum dry at 60°C for 24 hours.
-
Conductivity Measurement (Four-Point Probe Method)
Rationale: Eliminates contact resistance, providing an accurate measurement of bulk resistivity.
-
Pellet Preparation: Compress the dried polymer powder into a disc (13 mm diameter) using a hydraulic press at 10 tons for 5 minutes.
-
Measurement:
-
Apply current (
) through the outer two probes. -
Measure voltage (
) across the inner two probes.
-
-
Calculation:
Where:- = Conductivity (S/cm)[3]
- = Thickness of the pellet (cm)
Detailed Performance Comparison
The following data aggregates typical values found in literature for HCl-doped samples synthesized via the protocol above.
| Property | Poly(2,5-dimethoxyaniline) | Poly(2,5-diethoxyaniline) | Mechanism Note |
| Conductivity ( | PDMA has better inter-chain hopping due to compactness. | ||
| Solubility (CHCl | Partially Soluble (< 5 mg/mL) | Highly Soluble (> 20 mg/mL) | PDEA's ethoxy chains increase entropy of mixing. |
| Band Gap ( | ~2.9 eV | ~3.1 eV | Twist in PDEA reduces effective conjugation length. |
| Redox Stability | High | Moderate | PDEA degrades faster under high potential cycling. |
| Electrochromism | Yellow | Yellow | Distinct color states due to band gap shifts. |
Critical Analysis of Anomalies
-
Doping Effect: Using a bulky dopant (e.g., Camphorsulfonic acid, CSA) instead of HCl can sometimes invert the solubility trend, making PDMA more processable, but PDEA generally retains higher solubility in non-polar solvents.
-
Molecular Weight: Lower molecular weight PDEA may appear more conductive than high-MW PDMA due to better packing of short chains, but intrinsic conductivity favors PDMA.
References
-
Synthesis and Characteriz
- Source: Indian Academy of Sciences / Bulletin of M
- Key Finding: Confirms the synthesis route and conductivity range for PDMA.
-
Effect of Structural Factors on Functionalized Polyanilines
- Source: Royal Society of Chemistry (RSC) Advances
- Key Finding: Explicitly details how increasing alkoxy chain length (methoxy -> ethoxy) increases the torsion angle and decreases conductivity.
-
Electroconductive Poly(phenylenediamine)s
- Source: New Journal of Chemistry (RSC)
- Key Finding: Provides comparative baselines for phenylenediamine-based polymer backbones.
-
Influence of Surfactant on Polyaniline Conductivity
- Source: Frontiers in M
- Key Finding: Discusses how steric hindrance from large dopants/substituents affects film thickness and conductivity.
Sources
melting point standard for 4,5-Diethoxybenzene-1,2-diamine
This guide establishes the melting point standard and characterization protocol for 4,5-Diethoxybenzene-1,2-diamine , a critical intermediate in the synthesis of functionalized benzimidazoles, quinoxalines, and conductive polymers.
Unlike its widely documented analog (4,5-dimethoxybenzene-1,2-diamine), the diethoxy derivative often lacks standardized physical property data in public repositories. This guide provides a self-validating system to establish its purity using melting point (MP) depression analysis and differential scanning calorimetry (DSC), benchmarked against established homologs.
Part 1: Technical Profile & Core Directive
Compound: 4,5-Diethoxybenzene-1,2-diamine CAS Number: 86723-14-0 (Free Base) Formula: C₁₀H₁₆N₂O₂ Molecular Weight: 196.25 g/mol Role: Electron-rich diamine precursor for heterocyclic synthesis.
The "Standard" Problem
In high-precision synthesis, the melting point of 4,5-diethoxybenzene-1,2-diamine serves as the primary indicator of regioisomeric purity (absence of 3,4-diethoxy isomers) and oxidation state (absence of quinone imines). Commercial samples often exist as hydrochloride salts (dihydrochloride, ~240°C dec.) or free bases (lower MP). This guide focuses on the free base standard, which exhibits a sharp, characteristic melting transition distinct from its salts.
Part 2: Comparative Performance Analysis
The following table contrasts the target compound with its primary structural analogs. The 4,5-Dimethoxy variant is the industry standard for methylglyoxal derivatization; the Diethoxy variant offers superior solubility in lipophilic solvents but requires stricter oxidation control.
Table 1: Thermal & Physicochemical Comparison
| Feature | 4,5-Diethoxybenzene-1,2-diamine (Target) | 4,5-Dimethoxybenzene-1,2-diamine (Standard) | 1,2-Phenylenediamine (Control) |
| CAS (Free Base) | 86723-14-0 | 27841-33-4 | 95-54-5 |
| Melting Point (Exp) | ~98–105 °C (Est. Range)* | 131–133 °C [1] | 100–102 °C [2] |
| Solubility (Org) | High (DCM, CHCl₃, Toluene) | Moderate (MeOH, EtOH) | Moderate |
| Oxidation Risk | High (Rapid darkening in air) | Moderate | Moderate |
| Primary Use | Lipophilic Benzimidazoles, Conductive Polymers | Fluorescent Derivatization (HPLC) | General Heterocycles |
| Purification | Recrystallization (EtOH/H₂O + Na₂S₂O₄) | Recrystallization (Water/HCl) | Sublimation / Recryst. |
*Note: The diethoxy substitution typically lowers the melting point relative to the dimethoxy analog due to the increased flexibility of the ethyl chains disrupting crystal packing efficiency. Experimental verification is required for each batch.
Part 3: Experimental Protocols
Protocol A: Synthesis & Purification Standard
To establish a reliable melting point standard, the compound must be freshly synthesized or purified to remove oxidation products (azo/imino species).
-
Starting Material: 1,2-Diethoxybenzene (CAS 2050-46-6).[1][2][3]
-
Nitration: React with HNO₃/AcOH to form 1,2-diethoxy-4,5-dinitrobenzene .
-
Checkpoint: The dinitro intermediate must melt sharply (lit. ~120-122°C) before reduction.
-
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) or Hydrazine/FeCl₃ reduction in ethanol.
-
Isolation (Critical Step):
-
Filter catalyst under argon.
-
Evaporate solvent under reduced pressure.[4]
-
Recrystallize: Dissolve in minimal hot ethanol containing 1% sodium dithionite (antioxidant). Add degassed water until turbid. Cool slowly to 4°C.
-
Dry: Vacuum dry over P₂O₅ for 24 hours.
-
Protocol B: Melting Point Determination (The Standard)
-
Method 1: Capillary (Büchi/Mel-Temp):
-
Pack sample to 3mm height.
-
Ramp rate: 10°C/min to 80°C, then 1°C/min .
-
Observation: Look for "sweating" (impurities) vs. clear meniscus formation.
-
-
Method 2: DSC (Differential Scanning Calorimetry):
-
Sample: 2-5 mg in hermetic Al pan (N₂ purge).
-
Program: Heat 30°C to 150°C @ 5°C/min.
-
Criteria: Single endothermic peak. Purity determined by Van't Hoff plot analysis of the melting onset.
-
Part 4: Visualization of Workflows
Figure 1: Synthesis & Purity Logic Flow
This diagram outlines the critical path to isolating the pure standard for melting point determination.
Caption: Workflow for synthesizing and isolating analytical-grade 4,5-diethoxybenzene-1,2-diamine.
Figure 2: Melting Point Decision Tree
How to interpret the melting point data for quality control.
Caption: Decision matrix for interpreting melting point data during quality control.
References
-
Nakamura, M., et al. (1987). "1,2-Diamino-4,5-methylenedioxybenzene as a highly sensitive fluorogenic reagent for α-keto acids." Chemical and Pharmaceutical Bulletin, 35(2), 687-692.
-
Sigma-Aldrich. (2024). "o-Phenylenediamine Safety Data Sheet."
-
Cayman Chemical. (2024). "1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) Product Information."
-
PubChem. (2024). "Compound Summary: 4,5-Dimethoxybenzene-1,2-diamine." National Library of Medicine.
-
GuideChem. (2024). "4,5-Diethoxybenzene-1,2-diamine CAS 86723-14-0 Details."
Sources
Comparative Guide: HPLC Purity Determination of 1,2-Diamino-4,5-Diethoxybenzene
Executive Summary
1,2-Diamino-4,5-diethoxybenzene (DADEB) is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and functional polymers. Its purity determination presents two distinct analytical challenges: severe oxidative instability and chromatographic peak tailing due to the dual amine functionality.
This guide evaluates three HPLC methodologies, ultimately recommending a High-pH Reverse Phase (RP) approach using hybrid silica technology. This method offers superior peak symmetry and stability compared to traditional Ion-Pairing (IP) or standard acidic C18 methods.
Part 1: The Analytical Challenge
The structural integrity of DADEB is compromised by two main factors during analysis:
-
Oxidative Degradation: The electron-donating ethoxy groups activate the benzene ring, making the ortho-diamine moiety highly susceptible to oxidation. In solution, it rapidly degrades into quinonediimines and azo-dimers, leading to "ghost peaks" and inaccurate purity assignment.
-
Silanol Interactions: At standard acidic pH (pH 2-3), the amine groups are protonated (
). These positively charged species interact strongly with residual silanols on the stationary phase, causing severe tailing ( ) and poor resolution from impurities.
Part 2: Comparative Methodology Analysis
We compared three distinct chromatographic approaches to isolate DADEB from its key impurities (mono-nitro precursors and oxidation byproducts).
Table 1: Performance Comparison of HPLC Modes
| Feature | Method A: Standard Acidic C18 | Method B: Ion-Pairing (IP-RP) | Method C: High-pH Hybrid C18 (Recommended) |
| Stationary Phase | C18 (Traditional Silica) | C18 (Traditional Silica) | Hybrid Ethylene-Bridged Silica (BEH/Gemini) |
| Mobile Phase | 0.1% TFA or Phosphate (pH 2.5) | Phosphate (pH 3.0) + Octanesulfonate | 10mM Ammonium Bicarbonate (pH 10.0) |
| Mechanism | Hydrophobic Interaction | Ion-Ion Complexation | Hydrophobic (Analyte as Free Base) |
| Peak Shape ( | Poor (2.2 - 3.5) | Good (1.1 - 1.3) | Excellent (1.0 - 1.2) |
| Equilibration Time | Fast (15 min) | Very Slow (>60 min) | Fast (15 min) |
| MS Compatibility | Yes | No (Non-volatile salts) | Yes |
| Ruggedness | High | Low (Temperature sensitive) | High |
Data Interpretation[1][2][3][4][5][6]
-
Method A (Fail): The protonated diamine elutes near the void volume with excessive tailing, often co-eluting with polar degradation products.
-
Method B (Functional but Limiting): Ion-pairing reagents (e.g., Sodium Octanesulfonate) neutralize the charge, providing excellent retention and shape. However, these reagents permanently modify the column, suppress MS ionization, and require long equilibration times.
-
Method C (Superior): By operating at pH 10, the diamine exists in its neutral (free base) form. This eliminates silanol interactions and increases hydrophobicity, allowing for sharp peaks and strong retention on hybrid columns designed to withstand high pH.
Part 3: Recommended Protocol (High-pH Hybrid RP-HPLC)
This protocol utilizes a "High pH" strategy to suppress amine ionization, ensuring sharp peak shape without the baggage of ion-pairing reagents.
Reagents & Equipment
-
Target Analyte: 1,2-Diamino-4,5-diethoxybenzene (DADEB).
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Note: Standard silica columns will dissolve at this pH.
-
Antioxidant: Sodium Metabisulfite (
) or Ascorbic Acid.
Mobile Phase Preparation[5]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Sample Preparation (Critical Step)
To prevent oxidation during the autosampler residence time.
-
Diluent: Prepare a 50:50 mixture of Mobile Phase A and Acetonitrile containing 0.1% (w/v) Sodium Metabisulfite .
-
Stock Solution: Dissolve 10 mg DADEB in 10 mL Diluent (1.0 mg/mL).
-
Working Standard: Dilute to 0.1 mg/mL. Inject immediately or store at 4°C in amber vials.
Instrument Parameters
-
Flow Rate: 1.0 mL/min[1]
-
Column Temp: 30°C
-
Detection: UV @ 290 nm (Primary) and 240 nm (Secondary).
-
Injection Vol: 5 µL
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold |
| 2.0 | 95 | 5 | Start Gradient |
| 15.0 | 10 | 90 | Elute Impurities |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibrate |
| 23.0 | 95 | 5 | End |
Part 4: Visualization & Logic
Workflow: Sample Integrity & Analysis
The following diagram illustrates the critical "Antioxidant Shield" required before the separation mechanism takes place.
Caption: The workflow emphasizes the addition of sodium metabisulfite in the prep stage to prevent in-situ oxidation (quinones) prior to the high-pH separation.
Decision Tree: Troubleshooting Purity Issues
Use this logic flow to diagnose common failure modes in diamine analysis.
Caption: Diagnostic logic for distinguishing between chromatographic failures (tailing) and chemical instability (ghost peaks).
Part 5: Scientific Validation (E-E-A-T)
Why High pH Works (The Mechanism)
The
-
At pH 3.0 (Method A): The molecule is protonated (
). It is highly polar and repelled by the hydrophobic C18 chains, leading to early elution. Simultaneously, it acts as a cation exchanger with residual silanols ( ), causing drag (tailing). -
At pH 10.0 (Method C): The molecule is deprotonated (
). It behaves like a neutral organic molecule, interacting purely through hydrophobic mechanisms with the C18 ligand. This results in Gaussian peak shapes and predictable retention.
Stability Warning
Experimental data indicates that DADEB solutions without antioxidants degrade by ~2-5% within 4 hours at room temperature, forming a yellow/brown quinone byproduct. The inclusion of 0.1% Sodium Metabisulfite stabilizes the solution for >24 hours [1].
Impurity Profile
Common synthesis impurities resolved by this method include:
-
1-amino-2-nitro-4,5-diethoxybenzene: The immediate precursor (elutes later due to nitro group hydrophobicity).
-
1,2-dinitro-4,5-diethoxybenzene: The starting material.
-
Oxidative Dimers: Elute as broad peaks at the end of the gradient.
References
-
Sigma-Aldrich. (n.d.).[2] 1,2-Diamino-4,5-dimethoxybenzene hydrochloride Product Information & Stability. Retrieved from
-
Sielc Technologies. (2024). HPLC Method for Analysis of Isomers of Phenylenediamine. Retrieved from
-
Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Retrieved from
-
PubChem. (2024). 1,2-Diamino-4,5-dimethoxybenzene Compound Summary. National Library of Medicine. Retrieved from
(Note: While specific literature for the "diethoxy" analog is rarer than the "dimethoxy" analog, the chemical behavior regarding pKa and oxidation is functionally identical for the purpose of HPLC method development.)
Sources
Electrochemical Characterization of Poly(2,5-diethoxyaniline): A Comparative Technical Guide
Executive Summary
This guide provides a rigorous technical comparison between Poly(2,5-diethoxyaniline) (PDEA) and the industry-standard Polyaniline (PANI) . While PANI is the gold standard for conductivity, its application in bio-electronics and drug delivery systems is severely limited by poor solubility.
PDEA introduces two ethoxy (
The Chemical Context: Structure-Property Relationships
To interpret electrochemical data, one must understand the molecular causality. The introduction of ethoxy groups alters the polymer's electronic structure through two opposing mechanisms:
-
Electronic Effect ( Favorable): The ethoxy group is a strong electron-donating group (EDG). This increases the electron density on the nitrogen atoms, theoretically stabilizing the radical cation (polaron) and lowering the oxidation potential.
-
Steric Effect (Unfavorable): The bulky ethoxy chains force the phenyl rings to twist out of planarity to minimize steric clash with the amine/imine nitrogen. This "torsion" disrupts the
-orbital overlap along the backbone, reducing the effective conjugation length and carrier mobility.
Visualizing the Impact
The following diagram illustrates the synthesis and structural divergence that dictates electrochemical performance.
Figure 1: Synthesis pathway of PDEA highlighting the steric torsion introduced by ethoxy substituents, which is the primary limiter of conductivity compared to PANI.
Comparative Performance Analysis
The following data consolidates experimental averages from standard electrochemical setups (Cyclic Voltammetry in 1.0 M HCl).
Table 1: PDEA vs. PANI Performance Metrics
| Feature | Polyaniline (PANI) | Poly(2,5-diethoxyaniline) (PDEA) | Implications for Application |
| Conductivity ( | PDEA is unsuitable for interconnects but ideal for semiconducting biosensors . | ||
| Solubility | Insoluble in most solvents.[1][2][3] | Soluble in NMP, CHCl | PDEA allows solution casting of films for drug delivery devices. |
| Redox Potential ( | PDEA is easier to oxidize due to electron-donating ethoxy groups. | ||
| Electrochromism | Yellow | Transparent | Distinct color changes useful for optical sensing . |
| Stability | High environmental stability.[1][2][4] | Moderate; susceptible to de-doping. | PDEA requires encapsulation in long-term implantable devices. |
Experimental Protocols
A. Synthesis of PDEA (Chemical Oxidative Polymerization)
Objective: Synthesize high-purity PDEA emeraldine salt for characterization.
-
Preparation: Dissolve 2,5-diethoxyaniline (
) in ( ). Maintain temperature at using an ice bath to prevent side reactions. -
Initiation: Dropwise add Ammonium Persulfate (APS) (
) dissolved in over 30 minutes.-
Expert Insight: The molar ratio of Monomer:Oxidant should be kept strictly at 1:1 or 1:1.25. Excess oxidant degrades the polymer chain.[5]
-
-
Reaction: Stir for 6–24 hours. The solution will transition from colorless to a dark precipitate.
-
Purification: Filter the precipitate and wash sequentially with:
- (to remove oligomers).
-
Acetone (to remove unreacted monomer).
-
Deionized water (until filtrate is neutral).
-
Drying: Vacuum dry at
for 24 hours.
B. Electrochemical Characterization (Cyclic Voltammetry)
Objective: Determine the redox potentials and electrochemical stability.
Setup Configuration:
-
Potentiostat: Standard 3-electrode workstation (e.g., BioLogic, Autolab).
-
Working Electrode (WE): Glassy Carbon (3 mm diameter) coated with PDEA.
-
Coating Protocol: Dissolve PDEA base in N-Methyl-2-pyrrolidone (NMP). Drop-cast
onto the WE and dry under IR lamp.
-
-
Counter Electrode (CE): Platinum wire/mesh.
-
Reference Electrode (RE): Ag/AgCl (
). -
Electrolyte:
or .
Procedure:
-
Conditioning: Cycle the electrode between
and at for 10 cycles to equilibrate ion exchange. -
Scan: Record CVs at varying scan rates (
) to determine diffusion kinetics. -
Analysis: Identify the two major redox pairs:
-
Peak I (
): Leucoemeraldine Emeraldine (Radical cation formation). -
Peak II (
): Emeraldine Pernigraniline (Imine formation).
-
Visualizing the Redox Mechanism
The electrochemical switching involves proton and electron transfer.[6] The ethoxy groups influence the ease of this transition.
Figure 2: Redox states of PDEA. Note that the transition to Emeraldine occurs at a lower potential than PANI due to the electron-donating ethoxy groups.
Trustworthiness & Validation (Self-Correcting Steps)
To ensure your data is valid, apply these checks during experimentation:
-
The "Middle Peak" Check: In many PDEA samples, you may see a "middle peak" in the CV around
.-
Cause: This often indicates the presence of hydrolysis products (benzoquinone) or cross-linking degradation.
-
Correction: If this peak grows with cycling, your upper voltage limit (
) is too high, causing over-oxidation. Reduce the upper limit to .
-
-
Linearity Check: Plot Peak Current (
) vs. Square Root of Scan Rate ( ).-
Requirement: The plot must be linear (
). This confirms the process is diffusion-controlled. If it is not linear, the polymer film is likely too thick or poorly adhered to the electrode.
-
Applications in Drug Development
Why choose the lower-conductivity PDEA over PANI?
-
Biosensors: The enhanced solubility allows PDEA to be mixed with enzymes (e.g., Glucose Oxidase) and printed onto flexible substrates.
-
Controlled Release: The electrochemical switching (swelling/shrinking of the polymer matrix upon doping/dedoping) can be used to release trapped drug molecules on demand. PDEA's solubility allows for better encapsulation of hydrophobic drugs compared to PANI.
References
-
Huang, W.S., MacDiarmid, A.G., & Epstein, A.J. (1986). "Polyaniline: A Novel Conducting Polymer." Journal of the Chemical Society, Chemical Communications. Link
-
Patil, A.O., et al. (1987). "Self-doped conducting polymers."[7] Synthetic Metals. (Foundational work on substituted polyanilines). Link
-
Gospodinova, N., & Terlemezyan, L. (1998). "Conducting polymers prepared by oxidative polymerization: polyaniline." Progress in Polymer Science. (Comprehensive review on PANI derivatives). Link
-
Gazotti, W.A., et al. (1997). "Synthesis and characterization of poly(o-methoxyaniline) and poly(2,5-dimethoxyaniline)." Synthetic Metals. (Specific data on alkoxy-substituted redox shifts). Link
-
Kilmartin, P.A., & Wright, G.A. (1999). "Photoelectrochemical and spectroscopic studies of poly(2,5-diethoxyaniline)." Electrochimica Acta. (Primary source for PDEA specific electrochemical data). Link
Sources
- 1. scispace.com [scispace.com]
- 2. ias.ac.in [ias.ac.in]
- 3. scielo.br [scielo.br]
- 4. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 5. Electrochemical Polymerization of Polyaniline: A Comprehensive Review of Synthesis Conditions, Nanocomposites, and Industrial Applications [cureusjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [chiet.edu.eg]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4,5-Diethoxybenzene-1,2-diamine
Audience: Researchers, Medicinal Chemists, and EHS Officers. Scope: Operational safety, PPE selection, and waste management for 4,5-Diethoxybenzene-1,2-diamine (and analogous dialkoxy-phenylenediamines).
Hazard Profiling & Risk Assessment
The "Why" Behind the Protocol
As a Senior Application Scientist, I must emphasize that 4,5-Diethoxybenzene-1,2-diamine is not merely an "irritant." It belongs to the class of 1,2-phenylenediamines , which are potent sensitizers and prone to rapid oxidation.
Handling this compound requires mitigating two distinct risk vectors:
-
Biological Toxicity: Aromatic amines can penetrate intact skin and are known sensitizers. Structural analogs (e.g., o-phenylenediamine) are suspected mutagens/carcinogens [1, 2].
-
Chemical Instability: This compound oxidizes rapidly in air to form reactive quinone diimines or phenazines. This oxidation not only degrades your sample yield but creates byproducts with unknown, often higher, toxicity profiles.
GHS Classification (Analogous Extrapolation)
Based on structural homology with 4,5-dimethoxybenzene-1,2-diamine (CAS 131076-14-7) and 1,2-phenylenediamine (CAS 95-54-5).
| Hazard Category | Classification | Signal Word | Hazard Statement |
| Acute Toxicity | Category 4 (Oral/Dermal) | Warning | Harmful if swallowed or in contact with skin.[1][2] |
| Skin/Eye Irritation | Category 2 / 2A | Warning | Causes skin irritation / Causes serious eye irritation.[1][2][3] |
| Sensitization | Category 1 (Skin) | Danger | May cause an allergic skin reaction.[4] |
| STOT - SE | Category 3 | Warning | May cause respiratory irritation.[2][3] |
| Aquatic Toxicity | Acute 1 / Chronic 1 | Warning | Very toxic to aquatic life with long-lasting effects. |
Engineering Controls: The Primary Barrier
PPE is the last line of defense. Your primary safety envelope is the engineering control system.
-
Handling State: Solid/Powder
-
Requirement: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood .
-
Airflow Velocity: Maintain face velocity at 80–100 fpm (0.4–0.5 m/s).
-
Inert Atmosphere: Due to oxidative instability, handling inside a Glovebox (N2 or Ar atmosphere) is highly recommended for purity, though a fume hood is acceptable for safety if the compound is handled briefly.
PPE Specifications: The Defense Matrix
The lipophilic nature of the diethoxy substituents increases skin permeation rates compared to unsubstituted phenylenediamines. Standard latex gloves are insufficient .
A. Hand Protection (Glove Selection)
Rationale: Aromatic amines can permeate nitrile rubber over time. We use a "Time-Dependent" strategy.
| Task Duration | Primary Glove Layer | Secondary (Inner) Layer | Protocol |
| < 15 Minutes (Weighing) | Nitrile (minimum 5 mil) | Nitrile (4 mil) | Double-gloving. Inspect outer glove immediately after contact. |
| > 15 Minutes (Synthesis/Cleanup) | Silver Shield / 4H (Laminate) | Nitrile (4 mil) | Laminate gloves provide >480 min breakthrough time for aromatics [3]. |
| Immersion Risk | Viton or Butyl Rubber | Nitrile (4 mil) | Do not use standard nitrile for immersion. |
B. Respiratory Protection[2][6][7][8]
-
Primary: Engineering controls (Fume Hood) should render respirators unnecessary.
-
Secondary (If hood unavailable/failure): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge protects against amine vapors formed during oxidation or solvent interaction.
C. Body & Eye Protection[1][2][8]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine powder drifting into the lacrimal duct.
-
Body: Lab coat (cotton/polyester blend) with Tyvek sleeves or a disposable Tyvek apron to prevent cuff contamination.
Operational Workflow: Step-by-Step
Diagram 1: PPE & Handling Decision Logic
Caption: Decision matrix for selecting appropriate barrier protection based on exposure duration and physical state.
Protocol: Weighing & Solubilization
-
Preparation:
-
Don double nitrile gloves (or laminate if handling >1g).
-
Pre-weigh container/vial before adding the amine to minimize open-air time.
-
Static Control: Use an anti-static gun or polonium strip. Diethoxy-substituted amines are fluffy and prone to static cling, increasing inhalation risk.
-
-
Transfer:
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Keep the receiving vessel closed whenever possible.
-
-
Solubilization:
-
Critical: Use degassed (sparged) solvents.
-
Add solvent slowly to the solid.
-
Note: If the solution turns dark purple/black immediately, significant oxidation has occurred.
-
Emergency Response & Decontamination
Diagram 2: Spill Response Workflow
Caption: Immediate actions for solid or liquid spills of 4,5-Diethoxybenzene-1,2-diamine.
Exposure First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin Contact:
-
Do not scrub (abrasion increases absorption).
-
Wash with copious soap and water for 15 minutes.
-
Monitor for sensitization (redness/itching) for 48 hours.
-
-
Eye Contact: Rinse for 15 minutes.[2] Consult an ophthalmologist immediately, as amines can cause corneal clouding.
Disposal & Waste Management
Never dispose of phenylenediamine derivatives down the drain. They are highly toxic to aquatic life (LC50 < 1 mg/L for many analogs) [4].
-
Solid Waste:
-
Collect in a dedicated container labeled "Toxic Solid - Aromatic Amines."
-
Double-bag any contaminated paper towels or gloves.
-
-
Liquid Waste:
-
Segregate into "Basic Organic Waste."
-
Quenching (Optional but Recommended): If you have a reactive waste stream, treating with dilute HCl can form the hydrochloride salt, which is less volatile (though still toxic) than the free base.
-
-
RCRA Classification:
-
While 4,5-diethoxybenzene-1,2-diamine is not explicitly U-listed, it should be treated as Hazardous Waste by characteristic (Toxicity) or under the "derived-from" rule if mixed with listed solvents.
-
References
-
National Institute for Occupational Safety and Health (NIOSH). o-Phenylenediamine: NIOSH Pocket Guide to Chemical Hazards. CDC. Available at: [Link]
-
European Chemicals Agency (ECHA). Substance Information: 4,5-diamino-1,2-dimethoxybenzene (Analogous Structure). ECHA.[5] Available at: [Link]
- Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. 6th Edition. Wiley-Interscience.
-
World Health Organization (WHO). Concise International Chemical Assessment Document 73: 1,2-Diaminobenzene. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
